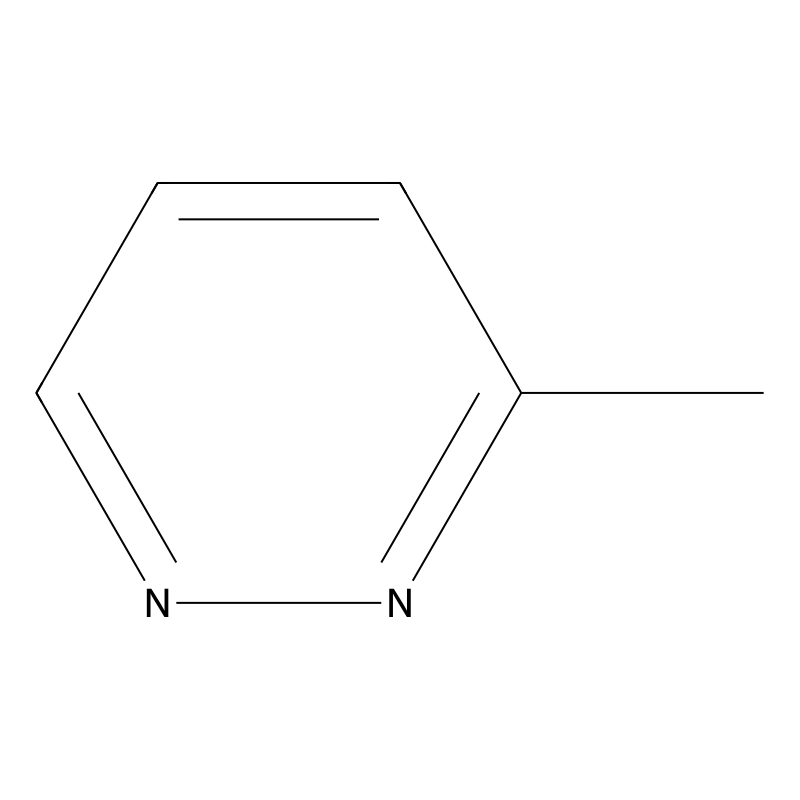3-Methylpyridazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Studies have shown that 3-Methylpyridazine can undergo various chemical reactions due to its structure and properties. For instance, research indicates it reacts with halogenotrimethylplatinum (IV) to form complexes, suggesting potential applications in coordination chemistry []. Additionally, research suggests it undergoes self-association in aqueous solutions across various pH levels, implying potential roles in self-assembling materials or studies of solvation behavior [].
Potential Applications in Coordination Chemistry
Research suggests 3-Methylpyridazine forms complexes with transition metal halides, such as halogenotrimethylplatinum (IV). A study by Borchert et al. [] investigated the formation of complexes of the type fac-[PtXMe3(3-Mepydz)2] (X = Cl, Br or I), where X represents a halogen atom, Me represents a methyl group, and 3-Mepydz represents 3-Methylpyridazine. These findings suggest potential applications of 3-Methylpyridazine in the field of coordination chemistry, where the study of metal complexes plays a crucial role in various areas, including catalysis, materials science, and medicinal chemistry.
3-Methylpyridazine is an organic compound with the chemical formula and a molecular weight of approximately 94.11 g/mol. It is classified as a pyridazine derivative, characterized by a six-membered aromatic ring containing two nitrogen atoms. The methyl group in this compound is located at the third position of the pyridazine ring, which distinguishes it from its positional isomers. 3-Methylpyridazine is a colorless liquid with a distinctive odor and exhibits weak basicity, similar to other nitrogen-containing heterocycles.
- Pharmaceutical development: The aromatic ring structure and the presence of nitrogen atoms could offer possibilities for designing drugs that interact with specific biological targets.
- Material science: The aromatic nature and potential for functionalization could be explored for applications in the development of new materials.
- Halogenation: Reacts with halogens to form halogenated derivatives.
- Complexation: Forms complexes with transition metals, such as platinum, through coordination chemistry.
- Nucleophilic Substitution: The nitrogen atoms in the pyridazine ring can act as nucleophiles in substitution reactions.
For example, 3-Methylpyridazine reacts with halogenotrimethylplatinum(IV) to form complexes of the type fac-[PtXMe3(3-Mepydz)2] .
While specific biological activities of 3-Methylpyridazine are not extensively documented, compounds related to pyridazines often exhibit various pharmacological properties. Pyridazine derivatives have been studied for their potential anti-inflammatory, analgesic, and antimicrobial activities. The structural features of 3-Methylpyridazine may contribute to interactions with biological targets, although further research is needed to elucidate its specific effects.
3-Methylpyridazine can be synthesized through several methods:
- Cyclization Reactions: Starting from appropriate precursors containing both carbon and nitrogen sources, cyclization can yield 3-Methylpyridazine.
- Methylation of Pyridazines: Existing pyridazines can be methylated using methylating agents such as dimethyl sulfate or methyl iodide under suitable conditions.
- Condensation Reactions: Condensing appropriate aldehydes or ketones with hydrazine derivatives can also lead to the formation of 3-Methylpyridazine.
These methods may vary in efficiency and yield depending on the specific reaction conditions employed.
3-Methylpyridazine has potential applications in various fields:
- Agricultural Chemicals: As a precursor for agrochemicals and pesticides.
- Pharmaceuticals: Possible use in drug development due to its structural similarity to biologically active compounds.
- Coordination Chemistry: Utilized in synthesizing metal complexes for catalysis or material science applications.
Interaction studies involving 3-Methylpyridazine primarily focus on its ability to form complexes with metal ions. These interactions are significant in coordination chemistry and can influence the reactivity and stability of metal complexes. For instance, studies have shown that 3-Methylpyridazine can coordinate with platinum compounds, which may have implications for drug design or catalysis .
Several compounds share structural similarities with 3-Methylpyridazine. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Methylpyridazine | C5H6N2 | Methyl group at the second position; distinct reactivity pattern. |
| 4-Methylpyridazine | C5H6N2 | Methyl group at the fourth position; different sterics and electronics. |
| Pyridine | C5H5N | Lacks additional methyl group; simpler structure but serves as a precursor for many derivatives. |
| 3-Picoline | C6H7N | Methyl group on the pyridine ring; used extensively in agrochemical synthesis. |
The uniqueness of 3-Methylpyridazine lies in its specific positioning of the methyl group on the pyridazine ring, which influences its chemical behavior and potential applications compared to its isomers and related compounds.
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








